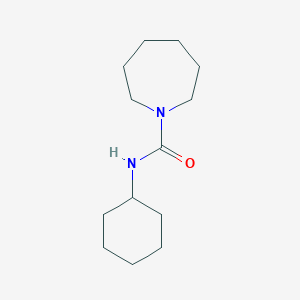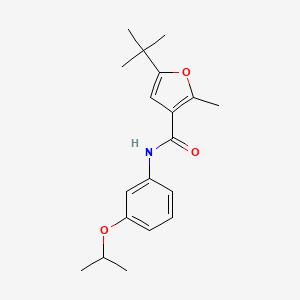
N-cyclohexyl-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-azepanecarboxamide, also known as CHX-A, is a cyclic amide compound that is commonly used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-1-azepanecarboxamide involves binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acid. This leads to a decrease in pain sensation and other physiological responses mediated by TRPV1.
Biochemical and Physiological Effects:
N-cyclohexyl-1-azepanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation in various animal models of acute and chronic pain. It has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to affect thermoregulation and body temperature in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-1-azepanecarboxamide in lab experiments include its potency and selectivity for the TRPV1 receptor, its well-established synthesis method, and its wide range of biochemical and physiological effects. However, there are also limitations to its use. For example, it may not be suitable for studying pain pathways in humans due to potential off-target effects and differences in TRPV1 expression between species.
Orientations Futures
There are many potential future directions for research involving N-cyclohexyl-1-azepanecarboxamide. One area of interest is the development of new pain medications based on its mechanism of action. Another area of interest is the study of its effects on other physiological processes such as thermoregulation and inflammation. Additionally, further research is needed to fully understand the limitations and potential off-target effects of this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-1-azepanecarboxamide involves the reaction of cyclohexylamine and 6-bromohexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been well-established and is widely used in research labs.
Applications De Recherche Scientifique
N-cyclohexyl-1-azepanecarboxamide has been used in a variety of scientific research applications. It has been found to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation. This makes it a valuable tool for studying pain pathways and developing new pain medications. It has also been used to study the role of TRPV1 in other physiological processes such as thermoregulation, inflammation, and cancer.
Propriétés
IUPAC Name |
N-cyclohexylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRATZXXWCOLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)


![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)